molecular formula C15H14N2O3 B5555064 5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one

5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one

Cat. No. B5555064
M. Wt: 270.28 g/mol
InChI Key: HHESAIPOWPOWNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-phenylpyrano[2,3-c]pyrazol-4(1H)-ones, which are closely related to the compound , has been described through a novel method involving the reaction of 2-substituted or 2,5-disubstituted 2,4-dihydro-3H-pyrazol-3-ones with phenylpropynoyl chloride using calcium hydroxide in refluxing 1,4-dioxane. N-Unsubstituted representatives are obtained by treating 4-methoxybenzyl-protected congeners with trifluoroacetic acid (Becker, Eller, & Holzer, 2005).

Molecular Structure Analysis

The crystal structure of related compounds provides insight into the molecular arrangement and bonding patterns typical for this class of compounds. For instance, the crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one and its copper(II) complex revealed an extensive delocalization in the central O–C–C–N–C–C–O fragment of the molecule, highlighting the unique structural features of these compounds (Cerchiaro et al., 2006).

Chemical Reactions and Properties

Reactions involving pyrano[2,3-c]pyrazoles, such as the synthesis of 6-di(tri)fluoromethyl- and 5-di(tri)fluoroacetyl-3-methyl-1-phenylpyrano[2,3-c]pyrazol-4(1H)-ones, demonstrate the reactivity of these compounds towards various functionalization reactions. These reactions proceed via condensation of 4-acetyl-5-hydroxy-3-methyl-1-phenylpyrazole with difluoroethanoates in the presence of LiH, showcasing the chemical versatility of the pyrano[2,3-c]pyrazole core (Sosnovskikh et al., 2005).

Physical Properties Analysis

The physical properties of such compounds can be inferred from studies like the synthesis, spectral analysis, quantum studies, and investigation into the thermodynamic properties of similar pyrazole derivatives. These studies provide insights into the stability, reactivity, and electronic properties of the compounds under various conditions (Halim & Ibrahim, 2022).

Scientific Research Applications

  • Synthesis and Crystal Structure : Pyrazolone derivatives are synthesized for various applications. A study by Cerchiaro et al. (2006) reported the synthesis and crystal structure of pyrazolone derivatives and their copper(II) complexes. This synthesis explores the structural characteristics and binding abilities of these compounds, important for applications in materials science and coordination chemistry (Cerchiaro et al., 2006).

  • Corrosion Inhibition : Pyrazolone derivatives have been investigated for their potential as corrosion inhibitors. Yadav et al. (2016) studied two pyranopyrazole derivatives and found them effective in preventing mild steel corrosion in HCl solutions. This application is significant in the field of industrial materials and protective coatings (Yadav et al., 2016).

  • Antihyperglycemic Agents : In medical research, some pyrazolone derivatives have been explored for their antihyperglycemic properties. Kees et al. (1996) reported the synthesis and structure-activity relationship of pyrazolone derivatives, identifying them as potent antihyperglycemic agents in diabetic mice models. These findings could have implications for the development of new diabetes treatments (Kees et al., 1996).

  • Anti-inflammatory, Analgesic, and Antipyretic Activities : Antre et al. (2011) synthesized novel pyrazolone derivatives attached to a pyrimidine moiety and evaluated their potential as anti-inflammatory, analgesic, and antipyretic agents. This research contributes to the search for new therapeutic agents in the field of medicine (Antre et al., 2011).

  • Antibacterial Properties : Maqbool et al. (2014) investigated the antibacterial activities of pyrazolo[3,4-b]pyridine derivatives. Some of these compounds exhibited significant antibacterial properties, highlighting their potential use in developing new antibacterial drugs (Maqbool et al., 2014).

Mechanism of Action

The mechanism of action of pyrazole compounds often involves interaction with biological targets. For example, some pyrazole derivatives have been described as potent GABA (γ-aminobutyric acid) inhibitors with selectivity toward insect versus mammalian receptors .

Future Directions

The future directions in the study of pyrazole compounds could involve the design and synthesis of novel pyrazole derivatives with improved biological activities. These could be used as lead compounds in the development of new drugs .

properties

IUPAC Name

5-(2-hydroxyethyl)-4-methyl-3-phenyl-2H-pyrano[2,3-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-9-11(7-8-18)15(19)20-14-12(9)13(16-17-14)10-5-3-2-4-6-10/h2-6,18H,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHESAIPOWPOWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=NNC(=C12)C3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-hydroxyethyl)-4-methyl-3-phenyl-2H-pyrano[2,3-c]pyrazol-6-one

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